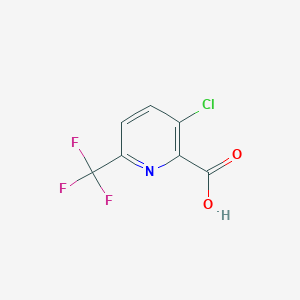

3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLAXZNHHWJHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00824566 | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760147-01-1 | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the chlorination of a trifluoromethyl-substituted pyridine precursor under controlled conditions . The reaction conditions often include the use of chlorine gas and a suitable solvent, with temperature control to manage the formation of by-products .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the molar ratios of reactants and reaction temperatures are carefully controlled to maximize yield and minimize impurities . Advanced techniques such as vapor-phase reactions may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura couplings.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .

Scientific Research Applications

Pharmaceutical Applications

Inhibitors of Viral Polymerases

One of the prominent applications of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is in the development of antiviral agents. It has been utilized to synthesize pyridine carboxamides that act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, making it a prime target for therapeutic intervention. The resulting compounds have shown potential in clinical settings for treating Hepatitis C infections.

Calcium Channel Modulators

The compound can also be employed to create pyrazole-based amides, which serve as inhibitors of calcium release-activated calcium (CRAC) channels. These channels play a vital role in various cellular processes, and their modulation can be beneficial in treating diseases associated with abnormal calcium ion influx, such as certain cardiovascular and neurodegenerative disorders.

Agrochemical Applications

Fungicidal Activity

In agriculture, this compound has been identified as a promising fungicide. Its trifluoromethyl group contributes to enhanced fungicidal activity compared to traditional chlorine-containing compounds. Studies indicate that derivatives of this compound exhibit superior efficacy against a range of fungal pathogens, making it valuable for crop protection.

Insecticides Development

The compound is also involved in the synthesis of insecticides. The presence of fluorine in its structure enhances pest control properties significantly compared to conventional phenyl-containing insecticides. This has led to the development of several new agrochemicals that have received ISO common names, indicating their acceptance for use in agricultural practices.

Material Science Applications

Synthesis of Metal-Organic Frameworks (MOFs)

In material science, this compound can be used in the synthesis of metal-organic frameworks (MOFs). MOFs are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation technologies, and catalysis.

Data Table: Summary of Applications

| Field | Application | Results/Findings |

|---|---|---|

| Pharmaceuticals | HCV NS5B polymerase inhibitors | Potential therapeutic agents for Hepatitis C |

| Pharmaceuticals | CRAC channel inhibitors | Treatment for diseases related to abnormal calcium influx |

| Agrochemicals | Fungicides | Higher efficacy against fungal pathogens |

| Agrochemicals | Insecticides | Superior pest control properties |

| Material Science | Synthesis of MOFs | Unique properties for gas storage and catalysis |

Case Studies

- Antiviral Research : A study demonstrated the effectiveness of pyridine carboxamide derivatives derived from this compound against HCV NS5B polymerase, highlighting their potential as novel antiviral drugs.

- Fungicidal Efficacy : Research comparing various trifluoromethyl-substituted pyridines found that those containing this compound exhibited significantly higher fungicidal activity than traditional fungicides.

- Development of Insecticides : A recent report outlined the synthesis process for new insecticides based on this compound, showing improved effectiveness against common agricultural pests compared to existing products.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The presence of the trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214373-82-6)

- Molecular Formula: C₇H₃BrF₃NO₂

- Key Differences : Bromine replaces chlorine at position 3, increasing molecular weight (284.01 g/mol) and polarizability. Bromine’s larger atomic radius may alter steric hindrance and reactivity in cross-coupling reactions .

- Applications : Used in Suzuki-Miyaura couplings for pharmaceutical intermediates .

3-Bromo-6-chloro-2-pyridinecarboxylic acid (CAS 929000-66-8)

- Molecular Formula: C₆H₃BrClNO₂

- Key Differences : Contains both bromine (position 3) and chlorine (position 6), enabling dual halogen-directed reactivity. The absence of a trifluoromethyl group reduces lipophilicity compared to the target compound .

- Applications : Intermediate in organic synthesis, particularly for herbicides and antibiotics .

Derivatives with Functional Group Modifications

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid

- Molecular Formula: C₁₄H₁₀Cl₂FNO₃

- Key Differences: Incorporates an amino (-NH₂) group at position 4 and a complex aryl substituent at position 4. The amino group enhances hydrogen-bonding capacity, improving herbicidal activity against resistant weeds .

- Applications: Herbicidal compositions targeting phenoxy alkanoic acid-resistant species (e.g., Amaranthus spp.) .

3-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid

- Molecular Formula : C₇H₅F₃N₂O₂

- Lacks the chlorine atom, reducing steric effects .

- Applications : Pharmaceutical research, particularly in kinase inhibitor development .

Compounds with Fused Ring Systems

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

- Molecular Formula : C₉H₄ClF₃N₂O₂

- The carboxylic acid group remains at position 2 .

- Applications : Antifungal and antiviral agents due to improved target affinity .

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Biological Activity

3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in agriculture and pharmaceuticals.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 6-position, along with a carboxylic acid functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 236.56 g/mol.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of trifluoromethylpyridines can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group enhances the electron-withdrawing capacity of the molecule, which is crucial for its biological activity.

Antichlamydial Activity

Recent investigations into the structure-activity relationship (SAR) of pyridine derivatives revealed that this compound and its analogs demonstrated selective activity against Chlamydia trachomatis, an important pathogen responsible for sexually transmitted infections. The trifluoromethyl group was found to be essential for this activity, as compounds lacking this substituent showed no significant antimicrobial effects .

Agricultural Applications

The compound has been studied for its potential use as a pesticide due to its nematicidal and fungicidal properties. The unique structural features allow it to disrupt metabolic pathways in target organisms, making it effective against various agricultural pests .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, potentially leading to the disruption of critical metabolic processes in microorganisms and pests. This interaction may involve binding to enzymes or other proteins essential for cellular functions.

Research Findings and Case Studies

Q & A

Q. What are the key synthetic routes for 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or cyclization. For example, a two-step protocol using palladium diacetate and tert-butyl XPhos in tert-butanol at 40–100°C under inert atmosphere achieves intermediates, followed by hydrolysis with HCl to yield the carboxylic acid derivative (yield: ~60–78%) . Key factors affecting yield include:

- Catalyst selection : Palladium-based catalysts enhance regioselectivity for chloro- and trifluoromethyl-group positioning.

- Temperature control : Higher temperatures (e.g., 93–96°C) during hydrolysis improve de-esterification efficiency .

- Purification : Crude products often require column chromatography or recrystallization to achieve >95% purity .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on ESI-MS (electrospray ionization mass spectrometry) for molecular weight verification (e.g., m/z 206.12 for [M+H]⁺) and NMR (¹H/¹³C) to resolve substituent positions. For example:

- ¹H NMR : Absence of aromatic protons confirms substitution at C-3 and C-5.

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .

Incomplete characterization (e.g., missing 2D-NMR data) in some studies necessitates supplementary techniques like X-ray crystallography for ambiguous cases .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves (EN374-certified), safety goggles with side shields, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during hydrolysis) .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the trifluoromethyl group .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to modify bioactivity?

- Methodological Answer :

- Electrophilic substitution : The electron-withdrawing trifluoromethyl group directs electrophiles to C-4 or C-5. For example, nitration at C-4 using HNO₃/H₂SO₄ yields intermediates for amide coupling .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids at C-2 (chloro-substituted position) require Pd(OAc)₂ and Cs₂CO₃ in toluene at 80°C .

- Challenges : Competing side reactions (e.g., dechlorination) can occur; optimizing ligand choice (e.g., XPhos) minimizes this .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 78% for similar routes ) arise from:

- Catalyst purity : Impure Pd sources reduce coupling efficiency.

- Solvent effects : Polar aprotic solvents (DMF) vs. tert-butanol influence reaction kinetics .

Resolution strategies: - Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent to identify optimal conditions.

- In-situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times .

Q. What in vitro bioactivity data exist for derivatives of this compound, and what mechanisms are proposed?

- Methodological Answer :

- Enzyme inhibition : Derivatives with amino substituents (e.g., 3-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid) show moderate α-glucosidase inhibition (IC₅₀ ~50 µM), attributed to H-bonding with catalytic residues .

- Receptor antagonism : Analogues with imidazo[1,2-a]imidazole cores act as CRF₁R antagonists (Kᵢ <10 nM), likely via hydrophobic interactions with transmembrane domains .

- Limitations : Poor solubility (logP >3) often necessitates prodrug strategies (e.g., esterification) for cellular assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.